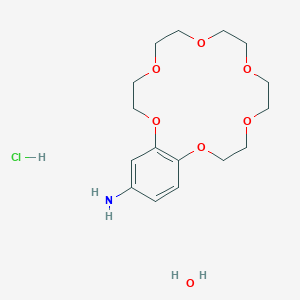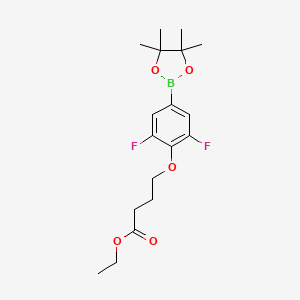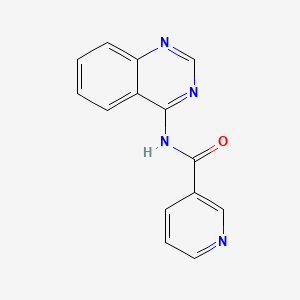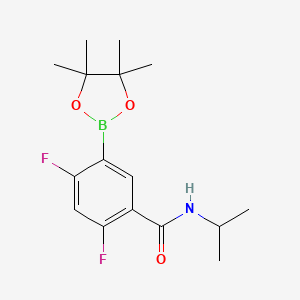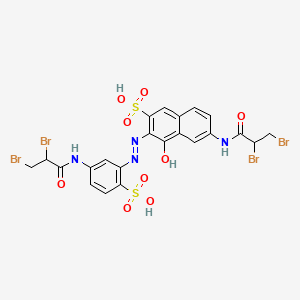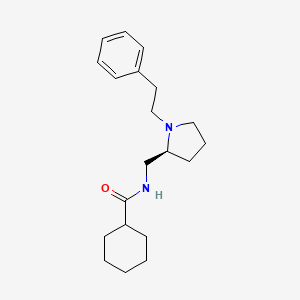
4(3H)-Quinazolinone, 3-(3,5-dibromo-4-hydroxyphenyl)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Quinazolinone, 3-(3,5-dibromo-4-hydroxyphenyl)-2-methyl- is a derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Quinazolinone derivatives typically involves the cyclization of anthranilic acid derivatives with formamide or urea under acidic or basic conditions. The specific synthetic route for 3-(3,5-dibromo-4-hydroxyphenyl)-2-methyl-4(3H)-quinazolinone may involve the bromination of the phenyl ring followed by cyclization with formamide.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of quinazolinone-quinone derivatives.
Reduction: Reduction of the quinazolinone ring to form corresponding amines.
Substitution: Introduction of different substituents on the phenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including antimicrobial and antitumor properties.
Medicine: Potential use in the development of new pharmaceuticals, particularly in the treatment of cancer and infections.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4(3H)-Quinazolinone, 3-(3,5-dibromo-4-hydroxyphenyl)-2-methyl- exerts its effects involves its interaction with molecular targets and pathways. It may inhibit specific enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Quinazolinone: The parent compound with similar biological activities.
Brominated Quinazolinones: Other derivatives with bromine atoms on the phenyl ring.
Hydroxylated Quinazolinones: Compounds with hydroxyl groups on the phenyl ring.
Uniqueness: 4(3H)-Quinazolinone, 3-(3,5-dibromo-4-hydroxyphenyl)-2-methyl- is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity compared to other quinazolinone derivatives.
Properties
CAS No. |
27945-60-4 |
|---|---|
Molecular Formula |
C15H10Br2N2O2 |
Molecular Weight |
410.06 g/mol |
IUPAC Name |
3-(3,5-dibromo-4-hydroxyphenyl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C15H10Br2N2O2/c1-8-18-13-5-3-2-4-10(13)15(21)19(8)9-6-11(16)14(20)12(17)7-9/h2-7,20H,1H3 |
InChI Key |
CMBQUYBOWBBBGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C(=C3)Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-[bis(2-bromoethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide](/img/structure/B15341697.png)
![[1-(3,4,5-trimethoxyphenyl)propan-2-ylamino]azanium;chloride](/img/structure/B15341701.png)
